molecular formula C10H11BrCl2N2 B6192582 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride CAS No. 2648945-14-4

1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride

Cat. No.: B6192582
CAS No.: 2648945-14-4
M. Wt: 310.01 g/mol
InChI Key: CAVXTZCBSIZERS-UHFFFAOYSA-N
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Description

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is characterized by the presence of a bromo-substituted isoquinoline ring attached to a methanamine group, and it is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride can be compared with other similar compounds such as:

    1-(5-Chloroisoquinolin-1-yl)methanamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoroisoquinolin-1-yl)methanamine dihydrochloride: Contains a fluorine atom in place of bromine.

    1-(5-Iodoisoquinolin-1-yl)methanamine dihydrochloride: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves the reaction of 5-bromoisoquinoline with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromoisoquinoline", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromoisoquinoline is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 1-(5-bromoisoquinolin-1-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(5-bromoisoquinolin-1-yl)methanamine.", "Step 3: The final step involves quaternization of the amine group with hydrochloric acid to form 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride." ] }

CAS No.

2648945-14-4

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

(5-bromoisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12;;/h1-5H,6,12H2;2*1H

InChI Key

CAVXTZCBSIZERS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CN)C(=C1)Br.Cl.Cl

Purity

95

Origin of Product

United States

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